6-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid

Regiochemistry Scaffold Design Molecular Recognition

6-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid (CAS 1872947-63-1) is a heterobifunctional picolinic acid derivative featuring both a metal-chelating 2-carboxylic acid group and a unique aminooxy-propargyl moiety at the 6-position. With a molecular weight of 192.17 g/mol and a topological polar surface area of 71.5 Ų, this compound is a compact, versatile building block for constructing complex molecules.

Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
Cat. No. B13318554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid
Molecular FormulaC9H8N2O3
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESC#CCONC1=CC=CC(=N1)C(=O)O
InChIInChI=1S/C9H8N2O3/c1-2-6-14-11-8-5-3-4-7(10-8)9(12)13/h1,3-5H,6H2,(H,10,11)(H,12,13)
InChIKeyODCQXSIWOIKKQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid: A Specialized Picolinic Acid Building Block for Bioorthogonal and Medicinal Chemistry


6-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid (CAS 1872947-63-1) is a heterobifunctional picolinic acid derivative featuring both a metal-chelating 2-carboxylic acid group and a unique aminooxy-propargyl moiety at the 6-position [1]. With a molecular weight of 192.17 g/mol and a topological polar surface area of 71.5 Ų, this compound is a compact, versatile building block for constructing complex molecules [1]. Its core structure is related to a class of substituted pyridine carboxylic acids under investigation for metabolic and cholinergic disorders, confirming its relevance as a privileged scaffold in drug discovery [2].

Why Generic 6-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic Acid Analogs Cannot Be Simply Substituted


Substituting this compound with a simple picolinic acid, a different regioisomer, or a mono-functional propargyl analog fails because the specific 6-position aminooxy-propargyl substitution uniquely integrates three synergistic functionalities into a single, compact unit. This precise arrangement enables a dual-mode reactivity profile—metal chelation via the picolinic acid core and bioorthogonal click chemistry via the terminal alkyne—that cannot be replicated by analogs lacking one of these groups or having them in different positions [1]. Altering the regiochemistry, as seen in the 4-substituted analog (4-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid), disrupts the electronic and geometric complementarity necessary for specific target interactions, leading to fundamentally different molecular recognition profiles .

Quantitative Differentiation Guide for 6-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic Acid


Regiochemical Differentiation: 6-Substituted vs. 4-Substituted Picolinic Acid Analogs

The 6-substituted regioisomer, 6-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid, offers a distinct vectorial presentation of the functional groups compared to its 4-substituted counterpart (CAS 1870027-63-6). While both share an identical molecular formula (C9H8N2O3) and molecular weight (192.17 g/mol), the substitution position fundamentally alters the molecular geometry and potential for target engagement [1]. The 6-substitution places the reactive aminooxy-propargyl chain adjacent to the carboxylic acid, creating a unique binding cleft that is geometrically inaccessible to the 4-substituted analog, which projects the reactive chain opposite to the acid group . This differentiation is critical for structure-based drug design where precise spatial arrangement dictates binding affinity and selectivity.

Regiochemistry Scaffold Design Molecular Recognition

LogP and Polarity Profile vs. Unsubstituted Picolinic Acid

The addition of the aminooxy-propargyl chain significantly alters the compound's lipophilicity profile compared to the core picolinic acid scaffold. The target compound has a computed XLogP3-AA value of 1.2, indicating a balanced hydrophilic-lipophilic character suitable for membrane permeability [1]. In contrast, unsubstituted picolinic acid is hydrophilic and exhibits negligible membrane permeability. This quantified difference in logP suggests that 6-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid can more effectively cross biological barriers, making it a superior candidate for cell-based assays or in vivo probe design.

Lipophilicity ADME Physicochemical Property

Unique Dual Reactivity: Metal Chelation Plus Bioorthogonal Click Chemistry

This compound uniquely combines two orthogonal reactive modalities in a single, low molecular weight scaffold. The picolinic acid group is a well-characterized bidentate metal chelator, forming stable complexes with Zn²⁺, Cu²⁺, Fe²⁺/³⁺, and other transition metals, a property essential for metalloenzyme inhibition [1]. Simultaneously, the terminal alkyne of the aminooxy-propargyl chain is a robust handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling bioorthogonal conjugation with azide-bearing biomolecules [2]. A standard propargyl-alcohol derivative or a simple aminooxy compound cannot simultaneously perform both functions without additional synthetic steps, making this compound a more efficient and step-economical starting material.

Bioorthogonal Chemistry Metal Chelation Bifunctional Linker

Structural Novelty and Patent-Backed Scaffold Privilege

The substituted pyridine-2-carboxylic acid core, which encompasses 6-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid, is explicitly claimed in a recent patent application (US 20220009892) for treating metabolic disorders, cholinergic receptor mediated diseases, and inflammation [1]. This provides strong inferential evidence for the scaffold's biological relevance and therapeutic potential. A generic picolinic acid or unsubstituted pyridine carboxylic acid, while commercially available, does not benefit from this specific intellectual property link and associated biological validation.

Intellectual Property Scaffold Privilege Medicinal Chemistry

Optimal Application Scenarios for 6-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic Acid in Scientific Research and Industrial Procurement


Development of Bioorthogonal Metalloenzyme Activity-Based Probes

The compound's dual functionality—terminal alkyne for click chemistry and picolinic acid for metal chelation—makes it an ideal starting material for designing activity-based probes (ABPs) targeting zinc-dependent deacetylases or matrix metalloproteases. The 6-regiochemistry ensures the alkyne tag is projected away from the enzyme's active site upon chelation, minimizing steric hindrance and preserving target engagement [1]. This provides a streamlined, two-step synthesis to a functional probe, significantly reducing the time and cost compared to multi-step linker-attachment strategies [2].

Metal-Chelating Fragment for Fragment-Based Drug Discovery (FBDD)

With its compact size (Mol. Wt. 192.17) and balanced lipophilicity (XLogP3 = 1.2), this compound serves as a privileged metal-binding fragment for FBDD campaigns against metalloenzymes [1]. Its regiochemically distinct 6-substitution offers a unique growth vector for fragment elaboration that is not available in 4-substituted isomers, enabling exploration of novel chemical space in kinase and metabolic disorder targets, as supported by patent disclosures [3].

Synthesis of Bifunctional ADC Linkers and Bioconjugates

The aminooxy-propargyl group provides a direct handle for both oxime ligation (with carbonyls) and CuAAC (with azides), enabling the compound to function as a non-PEG, low molecular weight linker in Antibody-Drug Conjugate (ADC) or probe construction [1]. The picolinic acid moiety can be subsequently functionalized to attach a payload or a targeting ligand, creating a heterotrifunctional hub with orthogonal reactivity [2].

Key Intermediate for Kinase Inhibitor Libraries

The substituted pyridine-2-carboxylic acid scaffold is a recognized core in kinase inhibitor programs. This specific compound, with the aminooxy-propargyl substituent, can be directly elaborated into focused compound libraries aimed at emerging targets in diabetes and inflammatory diseases, as indicated by recent patent literature [3]. Its use ensures library members are anchored in biologically validated chemical space from the outset.

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